molecular formula C9H11NO B12512606 N-methyl-1-(4-methylphenyl)methanimine oxide

N-methyl-1-(4-methylphenyl)methanimine oxide

Cat. No.: B12512606
M. Wt: 149.19 g/mol
InChI Key: QZJWIZSRELSJQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)methanimine oxide can be achieved through several methods. One common approach involves the reaction of N-methyl-1-(4-methylphenyl)methanimine with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)methanimine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-methyl-1-(4-methylphenyl)methanimine dioxides.

    Reduction: Reduction reactions can convert the compound back to its corresponding imine.

    Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-methyl-1-(4-methylphenyl)methanimine dioxides, while reduction reactions will regenerate the original imine.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)methanimine oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)methanimine oxide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methylmethanimine: A simpler imine with a similar structure but lacking the methylphenyl group.

    N-methyl-1-phenylmethanimine oxide: A closely related compound with a phenyl group instead of a methylphenyl group.

Uniqueness

N-methyl-1-(4-methylphenyl)methanimine oxide is unique due to the presence of both the methyl and methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)methanimine oxide

InChI

InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)7-10(2)11/h3-7H,1-2H3

InChI Key

QZJWIZSRELSJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=[N+](C)[O-]

Origin of Product

United States

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